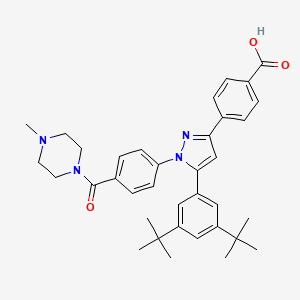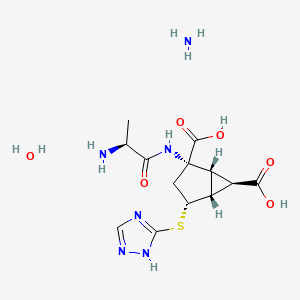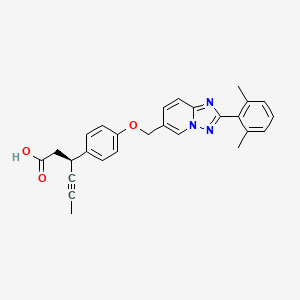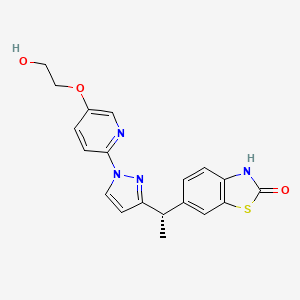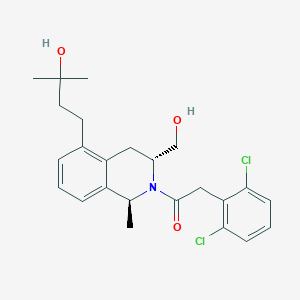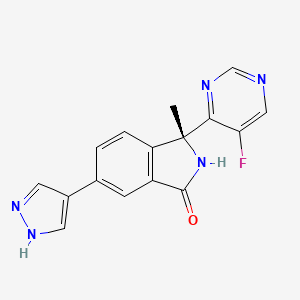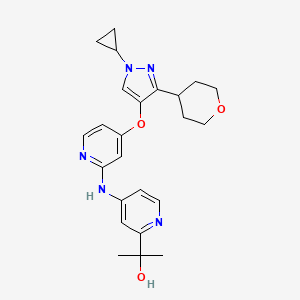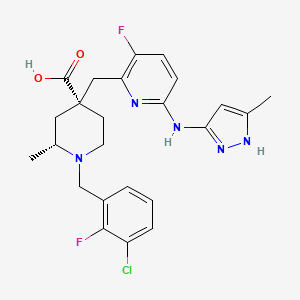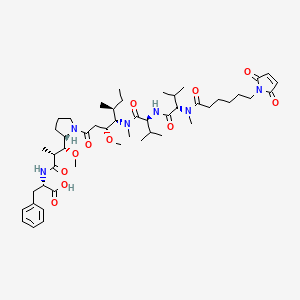
MC-MMAF
描述
马来酰亚胺己酰单甲基奥利司他汀 F (McMMAF) 是一种合成化合物,主要用作抗体药物偶联物 (ADC) 中的药物连接体。它是一种有效的微管聚合抑制剂,这意味着它可以破坏微管的形成,而微管是细胞骨架的重要组成部分。 这种破坏会导致细胞周期阻滞和凋亡,使 McMMAF 成为癌症治疗中的一种有价值的工具 .
作用机制
McMMAF 通过抑制微管聚合发挥其作用,而微管聚合对于微管的形成至关重要。mc 连接体确保 McMMAF 在血液中保持稳定,直到被靶细胞内化。一旦进入细胞,连接体就会降解,释放 MMAF。然后,MMAF 与微管结合,阻止其聚合,并导致细胞周期在 G2/M 期阻滞。 这最终会导致靶细胞凋亡 .
生化分析
Biochemical Properties
Belantamab mafodotin plays a crucial role in biochemical reactions by targeting BCMA, a receptor expressed on multiple myeloma cells. The compound interacts with several biomolecules, including BCMA and MMAF. The antibody moiety of belantamab mafodotin binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the MMAF component disrupts microtubule formation, leading to cell cycle arrest and apoptosis .
Cellular Effects
Belantamab mafodotin exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, it induces cell cycle arrest and apoptosis through the disruption of microtubules by MMAF. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. The binding of belantamab mafodotin to BCMA triggers antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), enhancing the immune response against myeloma cells .
Molecular Mechanism
The molecular mechanism of belantamab mafodotin involves several key steps. The antibody component binds to BCMA on the surface of myeloma cells, leading to the internalization of the ADC. Inside the cell, the MMAF component is released and binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubules results in cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the afucosylation of the Fc region of the antibody enhances its binding to Fcγ receptors, promoting ADCC and ADCP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belantamab mafodotin change over time. The compound demonstrates stability and retains its cytotoxic activity over extended periods. Long-term exposure to belantamab mafodotin can lead to the development of resistance in some myeloma cells. Studies have shown that the degradation of the ADC and the release of MMAF occur gradually, maintaining its cytotoxic effects over time .
Dosage Effects in Animal Models
The effects of belantamab mafodotin vary with different dosages in animal models. At lower doses, the compound effectively reduces tumor burden without significant toxicity. At higher doses, belantamab mafodotin can cause adverse effects, including ocular toxicity and thrombocytopenia. These toxic effects are dose-dependent and can be managed by adjusting the dosage and treatment schedule .
Metabolic Pathways
Belantamab mafodotin is involved in several metabolic pathways. The compound is metabolized primarily through proteolytic degradation, leading to the release of MMAF. The metabolic pathways involve enzymes such as proteases and lysosomal enzymes that facilitate the breakdown of the ADC. The released MMAF then exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization .
Transport and Distribution
The transport and distribution of belantamab mafodotin within cells and tissues are mediated by its antibody component. The antibody binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the ADC is transported to lysosomes, where it is degraded, releasing MMAF. The distribution of belantamab mafodotin is influenced by factors such as the expression levels of BCMA and the presence of Fcγ receptors .
Subcellular Localization
Belantamab mafodotin localizes primarily to lysosomes within myeloma cells. The targeting signals and post-translational modifications of the antibody component direct the ADC to lysosomes, where it is degraded, releasing MMAF. The subcellular localization of belantamab mafodotin is crucial for its cytotoxic activity, as the release of MMAF within lysosomes ensures its effective delivery to the target cells .
准备方法
合成路线和反应条件
McMMAF 通过将单甲基奥利司他汀 F (MMAF) 与马来酰亚胺己酰 (mc) 连接体偶联合成。该合成涉及几个步骤:
MMAF 的活化: 首先,通过与合适的活化剂反应来活化 MMAF。
与 mc 连接体的偶联: 然后在受控条件下,将活化的 MMAF 与 mc 连接体偶联,形成 McMMAF。
工业生产方法
在工业环境中,McMMAF 的生产涉及使用自动化反应器和大规模合成,并采用严格的质量控制措施以确保高纯度和一致性。 该工艺针对产率和效率进行了优化,通常涉及对反应条件的持续监控和调整 .
化学反应分析
反应类型
McMMAF 经历了几种类型的化学反应,包括:
水解: mc 连接体可以在酸性或碱性条件下水解。
还原: 偶联物中的二硫键可以被还原以释放活性 MMAF。
取代: 马来酰亚胺基团可以与亲核试剂发生取代反应。
常用的试剂和条件
水解: 通常使用稀酸或碱在受控温度下进行。
还原: 常见的还原剂包括二硫苏糖醇 (DTT) 和三 (2-羧乙基) 膦 (TCEP)。
取代: 巯基等亲核试剂通常用于取代反应。
形成的主要产物
水解: 导致 mc 连接体的断裂,释放 MMAF。
还原: 产生游离 MMAF 和连接体的还原形式。
取代: 形成取代的马来酰亚胺衍生物.
科学研究应用
McMMAF 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究药物连接体偶联和稳定性的模型化合物。
生物学: 用于细胞生物学研究,以研究微管动力学和细胞周期调控。
相似化合物的比较
类似化合物
单甲基奥利司他汀 E (MMAE): 另一种用于 ADC 的奥利司他汀衍生物。与 McMMAF 不同,MMAE 通过可裂解的连接体连接,允许在靶细胞内快速释放。
美登素类: 一类与奥利司他汀类似的微管抑制剂,用于 ADC 中的癌症治疗。
McMMAF 的独特性
McMMAF 的独特之处在于其不可裂解的 mc 连接体,它在血液中提供稳定性,并确保活性药物仅在靶细胞内释放。 这减少了脱靶效应,提高了含有 McMMAF 的 ADC 的治疗指数 .
属性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNVPGICPYLJV-YTVPMEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-19-1 | |
| Record name | Mafodotin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 863971-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFODOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of mafodotin?
A1: Mafodotin (monomethyl auristatin F, MMAF) is a microtubule inhibitor. It exerts its cytotoxic effect by binding to microtubules, disrupting microtubule polymerization and dynamics, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: How does mafodotin differ from traditional chemotherapy agents that target microtubules?
A2: Mafodotin is typically conjugated to a monoclonal antibody, forming an antibody-drug conjugate (ADC). This conjugation allows for targeted delivery of mafodotin to specific cells, minimizing off-target toxicity.
Q3: Can you elaborate on the targeted delivery of mafodotin via antibody-drug conjugates (ADCs)?
A3: ADCs like belantamab mafodotin utilize a specific antibody to recognize and bind to a protein highly expressed on the surface of target cells. For instance, belantamab targets B-cell maturation antigen (BCMA), prevalent on multiple myeloma cells [, , ]. This binding triggers internalization of the ADC, releasing mafodotin inside the targeted cell and leading to cell death [, , ].
Q4: What is known about the structure of mafodotin?
A4: While the provided research articles don't delve into the specific spectroscopic data of mafodotin, they highlight its structure as a synthetic molecule composed of a monomethyl auristatin F (MMAF) payload linked to a monoclonal antibody through a protease-resistant maleimidocaproyl linker [, , ]. This linker is crucial for maintaining stability and ensuring the release of active mafodotin specifically within target cells [].
Q5: What types of cancers are currently being investigated as potential targets for mafodotin-based ADCs?
A5: Mafodotin-based ADCs are being investigated in various hematologic malignancies. Belantamab mafodotin has demonstrated efficacy in treating relapsed/refractory multiple myeloma (RRMM) [, , , , , , , ]. Denintuzumab mafodotin, another ADC utilizing mafodotin, is being explored for B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia [, ].
Q6: How is the efficacy of mafodotin-based ADCs evaluated in preclinical and clinical settings?
A6: In preclinical studies, in vitro assays assess the cytotoxic activity of mafodotin-based ADCs against various cancer cell lines [, , , ]. In vivo efficacy is evaluated using xenograft mouse models, where the growth inhibition of human tumor cells in mice treated with the ADC is measured [, ]. Clinical trials, on the other hand, primarily evaluate the overall response rate, progression-free survival, and overall survival in patients receiving the ADC [, , , , , , , , , ].
Q7: What are the key findings regarding the efficacy of belantamab mafodotin in treating RRMM?
A7: Clinical trials have shown that single-agent belantamab mafodotin achieves clinically meaningful responses in heavily pretreated RRMM patients [, , , , , , ]. The DREAMM-2 trial demonstrated an overall response rate of 32% in patients receiving 2.5 mg/kg of belantamab mafodotin every 3 weeks [, , ]. Importantly, responses were found to be durable, with a median duration of response of 11 months [, ].
Q8: What are the main safety concerns associated with mafodotin-based ADCs?
A8: The primary safety concern associated with mafodotin-based ADCs is ocular toxicity [, , , , , , , , , ]. This often manifests as keratopathy, characterized by corneal epithelial changes like superficial punctate keratopathy or microcyst-like formations [, , ]. Other ocular side effects include blurred vision, dry eye, and decreased visual acuity [, , , ].
Q9: How is ocular toxicity managed in patients receiving mafodotin-based therapy?
A9: Management of ocular toxicity primarily involves dose modifications, including treatment delays and dose reductions [, , , , ]. Topical steroids and lubricating eye drops are also employed to alleviate symptoms and promote healing [, ]. Importantly, most patients experiencing ocular toxicity recover on treatment with appropriate management [, , ].
Q10: Are there any ongoing efforts to mitigate ocular toxicity associated with mafodotin-based ADCs?
A10: Yes, research is exploring strategies to mitigate ocular toxicity. The DREAMM-14 trial, for instance, is investigating alternative dosing regimens and schedules of belantamab mafodotin to minimize corneal events without compromising efficacy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


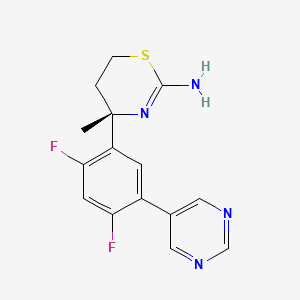
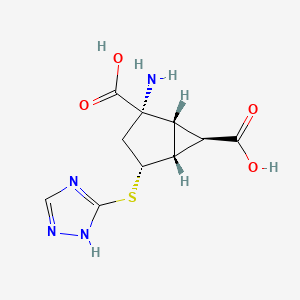
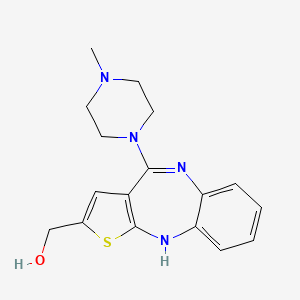

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)
